Scientific Field: Organic Chemistry
Summary: 2,3,5,6-Tetrafluoropyridine derivatives are synthesized by reacting pentafluoropyridine with various nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine
Methods: The reaction of pentafluoropyridine with malononitrile under basic conditions (K2CO3) in DMF at reflux yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine
Results: These reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields
Scientific Field: Inorganic Chemistry
Results: The resulting reagents can be used in further chemical reactions.
Scientific Field: Pharmacology
Summary: 2,3,5,6-Tetrafluoropyridine is used in the synthesis of various drug-like systems.
Scientific Field: Industrial Chemistry
Scientific Field: Various (Medicine, Agriculture, Manufacturing, Textiles)
Summary: 2,3,5,6-Tetrafluoropyridine is widely used in medicine, pesticides, rubber, dyes and other fields.
Results: All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile.
2,3,5,6-Tetrafluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of four fluorine atoms attached to the carbon atoms at positions 2, 3, 5, and 6 of the pyridine ring. Its molecular formula is C₅HF₄N, and it has a molecular weight of 151.06 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.
The reactivity of 2,3,5,6-tetrafluoropyridine is primarily governed by nucleophilic substitution reactions. The compound can undergo nucleophilic attack at the para position relative to the nitrogen atom in the pyridine ring. For example, reactions with nucleophiles such as malononitrile and piperazine have been documented, yielding various substituted derivatives in good yields . The regioselectivity of these reactions is influenced by the electronic effects of the fluorine substituents, with para positions being more reactive compared to ortho and meta positions.
While specific biological activities of 2,3,5,6-tetrafluoropyridine are not extensively documented, its derivatives have shown potential in pharmaceutical applications. Some studies suggest that compounds derived from this tetrafluoropyridine exhibit antimicrobial and anti-inflammatory properties. The presence of fluorine atoms often enhances bioavailability and alters pharmacokinetic profiles, making these compounds interesting candidates for drug development .
Synthesis of 2,3,5,6-tetrafluoropyridine can be achieved through several methods:
2,3,5,6-Tetrafluoropyridine has several applications across different fields:
Interaction studies involving 2,3,5,6-tetrafluoropyridine often focus on its reactivity with biological macromolecules or other chemical species. The electron-withdrawing nature of fluorine can enhance interactions with certain proteins or enzymes. Additionally, studies have indicated that its derivatives may interact favorably with specific receptors or enzymes due to their structural similarities to naturally occurring compounds .
Several compounds share structural similarities with 2,3,5,6-tetrafluoropyridine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Fluoropyridine | 372-08-7 | 0.62 | Contains only one fluorine atom; less reactive. |
3-Fluoropyridine | 372-09-8 | 0.65 | Fluorination at position three; different reactivity pattern. |
Pentafluoropyridine | 354-44-5 | 0.79 | Fully fluorinated; higher reactivity due to more electronegative sites. |
2,4-Difluoropyridine | 400-38-8 | 0.73 | Two fluorines; distinct electronic properties affecting reactivity. |
The uniqueness of 2,3,5,6-tetrafluoropyridine lies in its specific arrangement of fluorine atoms which significantly influences its chemical behavior and potential applications compared to other pyridine derivatives.
2,3,5,6-Tetrafluoropyridine possesses a planar structure with C₂ᵥ symmetry in its ground state [4]. The molecule consists of a pyridine ring where four hydrogen atoms have been substituted by fluorine atoms at positions 2, 3, 5, and 6, leaving only one hydrogen atom at position 4 [5]. The bond lengths within the molecule reflect the influence of the electronegative fluorine atoms on the electronic structure of the pyridine ring [6].
In the ground state (S₀), the molecule maintains a rigid planar configuration with characteristic bond lengths [7]. The C-F bonds in the molecule typically range between 1.3-1.4 Å, while the C-C bonds within the ring measure approximately 1.38-1.42 Å [8]. The C-H bond at position 4 exhibits a standard length of approximately 1.08 Å, and the C-N bonds connecting the nitrogen atom to adjacent carbon atoms in the ring are approximately 1.34 Å in length [9].
The bond angles within the molecule are influenced by the presence of the electronegative fluorine atoms, which cause slight deviations from the ideal 120° angles expected in a regular hexagonal structure [10]. The internal ring angles at the carbon atoms bearing fluorine substituents are slightly compressed compared to those in unsubstituted pyridine [11].
2,3,5,6-Tetrafluoropyridine crystallizes in the monoclinic space group P2₁/n [12]. X-ray diffraction studies conducted at temperatures of approximately 100 K have provided detailed information about the crystal structure of this compound [13]. The unit cell parameters for 2,3,5,6-tetrafluoropyridine have been determined through high-resolution X-ray diffraction techniques [14].
The charge density distributions in the crystal have been derived through multipole refinements, providing insights into the electronic structure and intermolecular interactions within the crystalline state [15]. These studies have revealed significant F···H, F···F, and F···C interactions that contribute to the crystal packing arrangement [16].
2,3,5,6-Tetrafluoropyridine is a liquid at room temperature with a boiling point of 101-102°C at standard atmospheric pressure [1] [9]. This relatively low boiling point, compared to unsubstituted pyridine, can be attributed to the presence of the fluorine atoms, which affect the intermolecular forces between the molecules [3].
The melting point of 2,3,5,6-tetrafluoropyridine has not been precisely reported in the literature, as the compound exists as a liquid at standard laboratory conditions [12]. The compound remains in liquid state at temperatures well below room temperature, indicating a low melting point [9].
The density of 2,3,5,6-tetrafluoropyridine is approximately 1.499 g/mL at 25°C, as determined by precise physical measurements [9] [10]. This relatively high density compared to non-fluorinated aromatic compounds can be attributed to the presence of the four fluorine atoms, which have higher atomic weight than hydrogen [3].
The specific gravity of 2,3,5,6-tetrafluoropyridine has been reported as 1.52 at 20°C (relative to water at 20°C) [1]. This value indicates that the compound is significantly denser than water, which is characteristic of many fluorinated organic compounds [9].
The refractive index (nD²⁰) of 2,3,5,6-tetrafluoropyridine has been measured as 1.4046 at 20°C [3] [10]. This optical property is important for the identification and characterization of the compound and reflects its interaction with light [12]. The refractive index value is consistent with other fluorinated aromatic compounds and provides information about the polarizability of the molecule [1].
The vapor pressure of 2,3,5,6-tetrafluoropyridine has not been extensively documented in the literature [14]. However, based on its physical properties and comparison with similar fluorinated compounds, it is expected to have a moderate vapor pressure at room temperature [17]. The compound has been noted to have a vapor pressure less than or equal to 110 kPa at 50°C (1.1 bar at 122°F), which is relevant for its handling and storage considerations [14].
The temperature dependence of the vapor pressure follows the general trend expected for organic liquids, increasing exponentially with temperature according to the Clausius-Clapeyron relationship [17].
The Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3,5,6-tetrafluoropyridine provides valuable information about its molecular structure and electronic environment [4].
The ¹H NMR spectrum of 2,3,5,6-tetrafluoropyridine shows a characteristic signal for the single hydrogen atom at position 4 [4]. This proton appears as a complex multiplet due to coupling with the adjacent fluorine atoms, typically observed in the range of δ 7.0-7.5 ppm [18].
The ¹⁹F NMR spectrum of 2,3,5,6-tetrafluoropyridine exhibits two distinct signals corresponding to the two sets of equivalent fluorine atoms [4]. The fluorine atoms at positions 2 and 6 (ortho to the nitrogen) typically resonate at approximately δ -88 to -89 ppm, while those at positions 3 and 5 (meta to the nitrogen) appear at approximately δ -153 to -154 ppm, both referenced to CFCl₃ [18] [19].
The ¹³C NMR spectrum shows characteristic signals for the five carbon atoms in the pyridine ring, with significant splitting patterns due to coupling with the fluorine atoms [4]. The carbon atoms directly bonded to fluorine typically appear in the range of δ 135-155 ppm, while the carbon at position 4 (bonded to hydrogen) appears at a different chemical shift due to its unique electronic environment [18].
The infrared spectrum of 2,3,5,6-tetrafluoropyridine exhibits characteristic absorption bands that provide information about its molecular vibrations and functional groups [20]. The IR spectrum has been recorded in both liquid and vapor phases, showing good agreement with theoretical calculations performed using density functional theory (DFT) methods [21].
Key absorption bands in the IR spectrum include:
These spectral features are consistent with the molecular structure of 2,3,5,6-tetrafluoropyridine and provide a fingerprint for its identification [20].
Mass spectrometry of 2,3,5,6-tetrafluoropyridine reveals characteristic fragmentation patterns that provide insights into its molecular structure and stability [4]. The electron ionization mass spectrum shows a prominent molecular ion peak at m/z 151, corresponding to the molecular weight of the compound [22].
The fragmentation pattern includes several characteristic peaks:
The mass spectrum also shows isotopic patterns consistent with the presence of fluorine and nitrogen atoms in the molecule [4]. The fragmentation behavior is influenced by the stability of the fluorinated pyridine ring and the relative strength of the C-F bonds [22].
Raman spectroscopy provides complementary information to infrared spectroscopy about the vibrational modes of 2,3,5,6-tetrafluoropyridine [20]. The Raman spectrum has been recorded and analyzed in conjunction with theoretical calculations to assign the vibrational frequencies [21].
Key features in the Raman spectrum include:
The Raman active modes complement the IR active modes, providing a complete picture of the molecular vibrations in 2,3,5,6-tetrafluoropyridine [20]. The relative intensities of the Raman bands differ from those in the IR spectrum due to different selection rules governing these spectroscopic techniques [21].
The electron density distribution in 2,3,5,6-tetrafluoropyridine has been studied using both experimental and theoretical approaches [15]. X-ray diffraction studies combined with multipole refinements have provided detailed information about the charge density distribution in the crystalline state [15].
Theoretical calculations at the MP2(full)/cc-pVTZ level of theory have complemented the experimental studies, providing insights into the electronic structure of the molecule [15]. These calculations reveal that the electronegative fluorine atoms significantly affect the electron density distribution within the pyridine ring [16].
The electron density is particularly depleted at the carbon atoms bonded to fluorine, reflecting the strong electron-withdrawing effect of the fluorine substituents [15]. Conversely, the fluorine atoms themselves bear significant negative charge, creating a distinct pattern of charge separation within the molecule [16].
The nitrogen atom in the pyridine ring also plays a crucial role in the electronic structure, contributing to the overall electron density distribution through its lone pair of electrons [15]. The interaction between the nitrogen lone pair and the adjacent fluorine atoms influences the electronic properties of the molecule [16].
2,3,5,6-Tetrafluoropyridine differs from pentafluoropyridine primarily in the substitution at position 4, where tetrafluoropyridine has a hydrogen atom instead of a fluorine atom [23]. This structural difference leads to several notable differences in their electronic and chemical properties [24].
The charge density distributions of both compounds have been studied and compared using high-level theoretical calculations and experimental measurements [15]. The presence of a hydrogen atom at position 4 in 2,3,5,6-tetrafluoropyridine creates an asymmetry in the electron density distribution compared to the more symmetric pentafluoropyridine [16].
In pentafluoropyridine, the electron-withdrawing effects of the fluorine atoms are more pronounced and evenly distributed around the ring [23]. In contrast, 2,3,5,6-tetrafluoropyridine shows a localized region of higher electron density at position 4 due to the presence of the C-H bond instead of a C-F bond [24].
The reactivity patterns of the two compounds also differ significantly [23]. While pentafluoropyridine undergoes nucleophilic substitution preferentially at the 4-position, 2,3,5,6-tetrafluoropyridine shows different reactivity due to the absence of a fluorine atom at this position [24]. This difference in reactivity is directly related to the differences in electron density distribution between the two compounds [23].
The earliest reported synthetic methods for obtaining 2,3,5,6-tetrafluoropyridine emerged in the early 1960s, primarily through indirect approaches involving the defluorination of perfluorinated precursors [1]. These pioneering methods involved the thermal defluorination of perfluoropiperidine, which was synthesized electrochemically from pyridine and anhydrous hydrogen fluoride. The process required passing perfluoropiperidine over metals such as iron or nickel at elevated temperatures, with iron providing a 26% yield of the desired tetrafluoropyridine product [1].
A more significant breakthrough occurred in 1964-1965 when two independent research groups developed similar methodologies for synthesizing pentafluoropyridine through the fluorination of pentachloropyridine with anhydrous potassium fluoride in autoclaves [1]. This method, involving the reaction of pentachloropyridine with potassium fluoride at high temperatures, became the foundation for subsequent synthetic developments and remains commercially relevant today.
The controlled chlorination approach, developed by Chen and Flowers, provided another early synthetic route to tetrahalogenopyridines [2]. This method involved the controlled chlorination of 2,6-diaminopyridine to afford 2,6-diamino-3,5-dichloropyridine, which was subsequently subjected to bis-diazotization to yield 2,3,5,6-tetrachloropyridine. The resulting tetrachloropyridine could then be converted to the corresponding tetrafluoropyridine through halogen exchange reactions.
Contemporary metal-catalyzed approaches have revolutionized the synthesis of 2,3,5,6-tetrafluoropyridine, offering improved selectivity and milder reaction conditions. Rhodium-catalyzed systems have demonstrated particular efficacy in both hydrodefluorination and carbon-hydrogen bond activation processes [3] [4]. The photochemical activation of CpRh(PMe₃)(C₂H₄) complexes provides a highly selective pathway for carbon-hydrogen bond activation of 2,3,5,6-tetrafluoropyridine precursors, yielding the desired product through clean oxidative addition mechanisms [3].
Nickel-based catalytic systems have shown remarkable versatility in carbon-fluorine bond activation reactions [5]. The use of (PEt₃)₂Ni complexes enables both concerted oxidative addition and phosphine-assisted pathways, providing access to various substituted tetrafluoropyridines through selective carbon-fluorine bond cleavage mechanisms. These systems operate through mononuclear adduct intermediates, allowing for precise control over reaction selectivity and product distribution.
Palladium-catalyzed methodologies have emerged as particularly valuable for large-scale synthesis applications [6]. The use of palladium catalysts in hydrodefluorination reactions of pentafluoropyridine at elevated temperatures (200°C) provides a practical route to 2,3,5,6-tetrafluoropyridine, albeit with moderate yields requiring optimization of reaction conditions. The palladium-catalyzed approach offers advantages in terms of substrate scope and functional group tolerance.
Electrophilic fluorination using Selectfluor has provided another viable pathway for the synthesis of fluorinated pyridines [8]. The reaction of 1,2-dihydropyridines with Selectfluor in acetonitrile at 0°C yields 3-fluoro-3,6-dihydropyridines, which can be subsequently converted to corresponding pyridines through hydrogen fluoride elimination under mild conditions. This methodology achieves yields of 72-91% and demonstrates excellent functional group compatibility.
The fluorine-iodine mixture approach offers selective fluorination of pyridine substrates to give corresponding 2-fluoro-derivatives in high yield at room temperature [9]. This method proceeds through the formation of N-iodo-heterocyclic intermediates, followed by fluoride ion attack, providing a mechanistically distinct pathway for fluoropyridine synthesis.
The nucleophilic substitution of pentafluoropyridine represents one of the most versatile approaches to 2,3,5,6-tetrafluoropyridine derivatives [10] [11]. This methodology exploits the high reactivity of pentafluoropyridine toward nucleophilic attack, with the order of activation following the sequence: 4-(para)-fluorine > 2-(ortho)-fluorine > 3-(meta)-fluorine. The reaction with various nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol provides 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields (52-75%) [10].
The regioselective nature of these reactions enables the preparation of diverse tetrafluoropyridine scaffolds through careful selection of nucleophiles and reaction conditions [10]. The use of sodium hydrogencarbonate as a base in acetonitrile at reflux temperature provides optimal conditions for these transformations, allowing for the selective displacement of the para-fluorine atom while maintaining the remaining fluorine substituents.
Mechanistic studies have revealed that these nucleophilic substitution reactions proceed through a two-step addition-elimination mechanism, with the initial nucleophile addition followed by fluoride elimination [10]. The electron-withdrawing nature of the fluorine substituents and the pyridine nitrogen atom significantly activates the aromatic ring toward nucleophilic attack, making these reactions highly efficient under relatively mild conditions.
Temperature optimization plays a crucial role in maximizing both yield and selectivity in 2,3,5,6-tetrafluoropyridine synthesis. The optimal temperature range varies significantly depending on the specific synthetic method employed. For potassium fluoride-mediated halogen exchange reactions, temperatures of 120°C provide optimal yields of 95% while maintaining high selectivity [12]. Higher temperatures may increase reaction rates but often lead to decreased selectivity due to competing side reactions and thermal decomposition pathways.
Lower temperature conditions (0-25°C) are preferred for electrophilic fluorination reactions using silver(II) fluoride or Selectfluor, as these reagents maintain high reactivity at ambient temperatures while preserving substrate integrity [7] [8]. The mild temperature requirements of these methods offer significant advantages in terms of functional group tolerance and process safety.
Pressure considerations are generally less critical for most synthetic protocols, with reactions typically conducted at atmospheric pressure or slightly elevated pressures (1-1.5 bar) [13]. The use of sealed reaction vessels may be necessary for reactions involving volatile starting materials or when conducting reactions at elevated temperatures to prevent solvent evaporation.
The evaluation of catalytic systems reveals significant differences in activity, selectivity, and operational requirements. Potassium fluoride systems demonstrate exceptional activity and selectivity for halogen exchange reactions, providing yields up to 95% under optimized conditions [12]. The heterogeneous nature of these systems requires careful attention to particle size, surface area, and activation procedures to ensure optimal performance.
Silver(II) fluoride catalytic systems offer unique advantages for electrophilic fluorination reactions, operating effectively at room temperature with high selectivity for positions adjacent to nitrogen atoms [7]. The homogeneous nature of these systems facilitates uniform reaction conditions and enables precise control over reaction stoichiometry.
Transition metal complexes, particularly those based on rhodium, nickel, and palladium, provide versatile platforms for carbon-hydrogen and carbon-fluorine bond activation reactions [5] [3]. The ligand environment significantly influences both activity and selectivity, with phosphine ligands providing optimal electronic and steric properties for these transformations. Catalyst loading typically ranges from 0.5-5 mol%, with higher loadings increasing reaction rates but potentially introducing additional purification challenges.
Solvent selection profoundly influences reaction efficiency, selectivity, and product distribution in 2,3,5,6-tetrafluoropyridine synthesis. Aprotic polar solvents such as acetonitrile, dimethylformamide, and sulfolane demonstrate superior performance for nucleophilic substitution reactions [10] [12]. These solvents provide optimal solvation of ionic intermediates while maintaining sufficient polarity to facilitate nucleophilic attack.
Sulfolane emerges as the preferred solvent for high-temperature fluorination reactions due to its exceptional thermal stability and high boiling point (285°C) [12]. The aprotic nature of sulfolane prevents interference with nucleophilic processes while providing excellent solvation of both organic and inorganic species. The high dielectric constant (43.3) of sulfolane facilitates charge separation in transition states, enhancing reaction rates for ionic mechanisms.
Acetonitrile provides optimal conditions for moderate-temperature reactions, particularly those involving electrophilic fluorination reagents [8] [7]. The coordination ability of acetonitrile can stabilize metal catalysts while its moderate polarity facilitates a wide range of reaction mechanisms. The relatively low boiling point (82°C) of acetonitrile enables convenient product isolation through distillation procedures.
The transition from laboratory-scale synthesis to industrial production of 2,3,5,6-tetrafluoropyridine requires careful consideration of safety, economic, and environmental factors. The commercial production method, based on the fluorination of pentachloropyridine with anhydrous potassium fluoride, remains the gold standard for large-scale synthesis [1]. This process achieves yields up to 83% under optimized conditions and can be conducted in standard industrial equipment.
Safety considerations become paramount in large-scale synthesis, particularly when handling hydrogen fluoride, elemental fluorine, or other reactive fluorinating agents. The implementation of appropriate containment systems, emergency protocols, and waste management procedures is essential for safe industrial operations. The use of alternative fluorinating reagents such as potassium fluoride offers significant safety advantages compared to more reactive species.
Economic factors favor synthetic routes with readily available starting materials, minimal waste generation, and efficient product isolation procedures. The pentachloropyridine route benefits from established supply chains for both starting materials and the resulting products. Process optimization focuses on maximizing space-time yields, minimizing solvent consumption, and reducing energy requirements through heat integration and process intensification.
Environmental considerations emphasize the importance of minimizing fluorinated waste streams and implementing effective waste treatment protocols. The development of recycling procedures for fluorinating reagents and solvents can significantly improve the environmental profile of industrial processes. Continuous processing technologies offer advantages in terms of safety, efficiency, and environmental impact compared to traditional batch processes.
Flammable;Irritant